Z-4-(4-carboxy-phenyl)piperidine

Description

Z-4-(4-Carboxy-phenyl)piperidine is a piperidine derivative featuring a carboxy-phenyl substituent at the 4-position of the piperidine ring. For example, 1-[3-(4-carboxy-phenyl)-3-oxo-propyl]-piperidinium hydrochloride (a related compound) is synthesized via refluxing 4-acetylbenzoic acid with piperidine hydrochloride and paraformaldehyde in ethanol .

Properties

IUPAC Name |

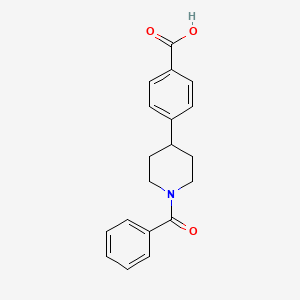

4-(1-benzoylpiperidin-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-18(16-4-2-1-3-5-16)20-12-10-15(11-13-20)14-6-8-17(9-7-14)19(22)23/h1-9,15H,10-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGQBGSCXJKAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Arylpiperidine-4-Carboxylic Acid Betaines

The foundational work by Kaegi and Miescher demonstrates that 4-arylpiperidine-4-carboxylic acid esters can be synthesized via thermal rearrangement of betaine precursors. Betaines are prepared by saponifying 4-aryl-4-cyanopiperidinium salts, such as 1:1-dimethyl-4-phenyl-4-cyanopiperidinium bromide, with sulfuric acid (30% strength) at 40°C. The resulting betaine exists as a crystalline or glassy mass, soluble in polar solvents like water and alcohol. For example, saponification of 1:1-diethyl-4-phenylpiperidinium bromide yields a betaine that decomposes upon heating without melting.

Thermal Rearrangement to Esters

Heating the betaine to 200–250°C under vacuum induces a rearrangement to form 4-arylpiperidine-4-carboxylic acid esters. This process is often conducted via dry distillation, where the ester distills directly as an oil. In one instance, 1-methyl-4-phenylpiperidine-4-carboxylic acid benzylester was isolated as an oil (b.p. 118–120°C at 0.05 mm Hg) and subsequently converted to a hydrochloride salt (m.p. 171–173°C). The reaction proceeds through a six-membered transition state, favoring ester formation over decarboxylation due to the stability of the conjugated base.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the free carboxylic acid using acidic or basic conditions. For example, treatment with 10 N hydrobromic acid at reflux or heating with methanolic potassium hydroxide (190–200°C) cleaves the ester moiety. This step achieves near-quantitative yields when conducted under inert atmospheres to prevent oxidation of the piperidine ring.

Palladium-Catalyzed α-Arylation of Esters

Ester Activation and Cross-Coupling

Wang and Nair developed a method for synthesizing 4-carboxy-4-heteroarylpiperidines via palladium-catalyzed α-arylation. While their work focuses on pyridyl analogues, the protocol is adaptable to phenyl groups. A methyl ester (e.g., methyl 4-piperidinecarboxylate) is treated with a palladium catalyst (Pd₂dba₃, 2 mol%) and a bulky phosphine ligand (P(tBu)₃, 4 mol%) in toluene. Lithiated bis(trimethylsilyl)amide (LHMDS) deprotonates the α-carbon, enabling coupling with 4-bromophenylboronic acid.

Cyclization and Functionalization

Post-arylation, the ester undergoes cyclization to form the piperidine ring. Reductive amination or acid-catalyzed cyclization are employed, depending on the substituents. For instance, catalytic hydrogenation (H₂, Pd/C) reduces imine intermediates to secondary amines, closing the piperidine ring. The methyl ester is then hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran/water.

Advantages and Limitations

Dieckmann Condensation and Ring Closure

Acrylate Addition and Cyclization

The Dieckmann condensation, a classical route to piperidones, involves reacting a primary amine with two equivalents of an alkyl acrylate. For 4-(4-carboxyphenyl)piperidine, 4-aminophenylacetic acid methyl ester is treated with methyl acrylate in methanol. Michael addition forms a β-amino ester, which undergoes intramolecular cyclization under basic conditions (e.g., NaOMe) to yield a 4-piperidone derivative.

Decarboxylation and Reduction

The piperidone intermediate is decarboxylated by heating with aqueous HCl, producing 4-phenylpiperidine. Subsequent oxidation of the phenyl ring (e.g., KMnO₄ under acidic conditions) introduces the carboxylic acid group. Alternatively, the phenyl ring can be pre-functionalized with a protected carboxylic acid (e.g., methyl ester) prior to cyclization.

Scalability and Practical Considerations

This method is highly scalable, with reported yields exceeding 70% for the cyclization step. However, the multistep sequence and harsh oxidation conditions limit its appeal for sensitive substrates.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Z-4-(4-carboxy-phenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxy group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Z-4-(4-carboxy-phenyl)piperidine has a wide range of applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Mechanism of Action

The mechanism of action of Z-4-(4-carboxy-phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, such as changes in cellular signaling, enzyme inhibition, or receptor activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The biological and physicochemical properties of piperidine derivatives are heavily influenced by substituents on the phenyl ring and the piperidine nitrogen. Below is a comparative analysis of Z-4-(4-carboxy-phenyl)piperidine with similar compounds:

Key Observations:

- Carboxylic Acid vs. Hydroxyl/Chloro Groups : The carboxy group in this compound is more acidic and polar than the hydroxyl or chloro substituents in analogues. This may enhance solubility in aqueous environments but reduce membrane permeability compared to lipophilic groups like chlorine .

- Biological Activity : While 4-hydroxy-4-phenyl derivatives show enhanced antimicrobial activity with amide substitutions , and 4-chlorophenyl analogues exhibit improved analgesia , the carboxy group’s role remains speculative. It may facilitate target binding via ionic interactions or serve as a prodrug moiety.

Pharmacological and Mechanistic Insights

- NMDA Receptor Antagonism: Ifenprodil and SL 82.0715 (piperidine derivatives with fluorophenyl/chlorophenyl groups) act as noncompetitive NMDA antagonists, showing anti-ischemic effects . The carboxy group in this compound may alter binding kinetics compared to these lipophilic antagonists.

- Analgesic Activity : 4-(4′-Chlorophenyl)-4-hydroxy piperidine derivatives demonstrate that chloro and hydroxyl groups synergize to enhance opioid-like analgesia, suggesting that electronic effects of substituents modulate target engagement .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | LogP (Predicted) | pKa (Carboxylic Acid) | Water Solubility |

|---|---|---|---|

| This compound | ~1.2 | ~4.2 | High |

| 4-(4′-Chlorophenyl)-4-hydroxy piperidine | ~2.8 | N/A | Moderate |

| Ifenprodil | ~3.5 | N/A | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce the 4-carboxy-phenyl group into the piperidine scaffold?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzylation under mild conditions (e.g., HCOONH₄/Pd/C) can stabilize intermediates while introducing aromatic substituents . Alternatively, Suzuki-Miyaura cross-coupling may link phenyl groups to the piperidine core, followed by carboxylation via oxidation of a methyl or hydroxymethyl substituent . Reaction optimization includes controlling pH and temperature to avoid decarboxylation.

Q. How is structural validation performed for Z-4-(4-carboxy-phenyl)piperidine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and purity, with characteristic shifts for the piperidine ring (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm) . High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while mass spectrometry (ESI-MS) verifies molecular weight . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are critical when handling piperidine derivatives in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation (STOT SE 3 hazard) and wear nitrile gloves to prevent skin irritation (H315). Emergency measures include eye rinsing with saline (15+ minutes for H319) and avoiding induced vomiting upon ingestion . Storage requires inert atmospheres (N₂) to prevent oxidation of the carboxy group .

Advanced Research Questions

Q. How can QSAR models optimize this compound derivatives for enhanced serotonin transporter (SERT) inhibition?

- Methodological Answer : QSAR studies use molecular descriptors (e.g., logP, polar surface area) to correlate structure with pIC50 values. For example, a dataset of 43 phenylpiperidine derivatives revealed that electron-withdrawing groups (e.g., -COOH) at the 4-position improve SERT binding by enhancing electrostatic interactions with the transporter’s active site . ADMET Predictor™ software further evaluates bioavailability, prioritizing derivatives with balanced hydrophobicity (clogP 2–3) and low CYP450 inhibition .

Q. What computational strategies resolve discrepancies between predicted and observed biological activities?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding modes in SERT or dopamine receptors. For instance, halogen substituents (e.g., -Br, -F) may improve affinity via van der Waals interactions in hydrophobic pockets, explaining enhanced antibacterial activity in halogenated analogs . Free-energy perturbation (FEP) calculations refine QSAR predictions by quantifying substituent effects on binding thermodynamics .

Q. How do substituents on the piperidine ring influence off-target effects in neurological applications?

- Methodological Answer : Functional group screening using SwissTargetPrediction identifies off-target interactions. For example, sulfonamide groups (e.g., -SO₂NH₂) may inhibit carbonic anhydrase, while bulky carboxy-phenyl groups reduce blood-brain barrier penetration, mitigating CNS toxicity . In vivo studies in spontaneous hypertensive rats demonstrate that 4-fluorobenzyl derivatives lower blood pressure without tachycardia, suggesting cardiovascular safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.